(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride
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Overview
Description
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl-amine group and a hydrochloride ion
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The synthesis of this compound typically involves the bromination of a phenyl ring followed by the introduction of a trifluoromethyl group. Bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3).
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The amination and hydrochloride formation steps are typically carried out in batch reactors with precise control over reaction conditions to optimize product formation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen-containing functional group.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group into a less electronegative group.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenolic compounds.
Reduction: Formation of trifluoromethylated phenylmethanamines.
Substitution: Formation of various substituted phenyl compounds.
Scientific Research Applications
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
3-Bromo-4-trifluoromethyl-phenyl)-methyl-amine hydrochloride
3-Bromo-2-trifluoromethyl-phenyl)-methyl-amine hydrochloride
3-Bromo-6-trifluoromethyl-phenyl)-methyl-amine hydrochloride
Uniqueness: (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a brominated phenyl ring with a trifluoromethyl group, which significantly influences its biological activity. The general formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 3-Bromo-5-trifluoromethyl-aniline.
- Reagents : Methylating agents such as methyl iodide or dimethyl sulfate.
- Conditions : Reaction under basic conditions, often utilizing potassium carbonate in an organic solvent.
This synthetic route allows for the introduction of the methyl amine group while preserving the integrity of the halogen and trifluoromethyl substituents.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to various enzymes.
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those involved in serotonin uptake.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that trifluoromethyl-substituted anilines can possess significant antibacterial properties. For instance, derivatives have been tested against various strains of bacteria, yielding minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Potential : Compounds containing trifluoromethyl groups have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that such compounds could induce apoptosis in specific cancer cell lines .
- Neurological Effects : The modulation of neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or mood disorders.
Antimicrobial Efficacy
A study focused on the antimicrobial properties of related trifluoromethyl compounds demonstrated that modifications at the para position on the phenyl ring significantly enhanced potency against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.5 to 5 μg/mL, indicating strong antibacterial activity .
Anticancer Activity
In a series of experiments evaluating anticancer effects, this compound showed promising results against several cancer cell lines, including breast and lung cancers. The compound exhibited IC50 values below 10 μM, suggesting effective cytotoxicity .
Data Summary
Properties
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4,13H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMSWFFVKHDUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(F)(F)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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